2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methylphenyl group, a methylsulfanyl substituent at position 6, and a morpholine ring at position 4 of the pyrimidine core. Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activity, particularly targeting PI3K/AKT/mTOR pathways, making this compound a candidate for anticancer drug development .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-4-3-5-16(12-15)13-18(28)22-6-7-27-20-17(14-23-27)19(24-21(25-20)30-2)26-8-10-29-11-9-26/h3-5,12,14H,6-11,13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYOWJVPBXENFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and pyrimidine intermediates.
Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Morpholine Ring: This step often involves nucleophilic substitution or addition reactions.
Final Coupling with 3-Methylphenyl Acetate: The final step involves coupling the intermediate with 3-methylphenyl acetate under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core.
Substitution: The aromatic ring and morpholine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazolopyrimidine derivatives.
Substitution: Substituted aromatic or morpholine derivatives.
Scientific Research Applications
2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The pyrazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The methylsulfanyl group can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are highlighted through comparisons with analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- Core Heterocycle: The pyrazolo[3,4-d]pyrimidine core (shared with compounds in ) offers a planar structure conducive to ATP-binding pocket interactions in kinases. Thieno[3,2-d]pyrimidine () and imidazo[1,2-α]pyridine () cores exhibit distinct electronic profiles, affecting target selectivity.
- The 4-morpholinyl moiety (shared with ) is critical for kinase selectivity, as morpholine derivatives often stabilize hydrogen bonds with kinase hinge regions. The N-ethylacetamide side chain distinguishes the target compound from analogs with ethanol () or chromenone () appendages, likely improving metabolic stability.
Biological Activity
The compound 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure that includes:
- A 3-methylphenyl moiety
- A morpholine ring
- A pyrazolo[3,4-d]pyrimidine core
- A methylsulfanyl group
This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways:
- Caspase Activation : The compound has been shown to activate caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process. In vitro studies demonstrated significant increases in caspase activity in breast cancer cell lines treated with the compound compared to control groups .
- Inhibition of Proliferation : MTT assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents like cisplatin .
- Autophagy Induction : The compound also promotes autophagy, evidenced by increased formation of autophagosomes and expression levels of beclin-1. This dual action on apoptosis and autophagy could enhance its efficacy against cancer cells .
Other Biological Activities
In addition to its anticancer properties, preliminary research suggests that this compound may exhibit other biological activities:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
